REACTION_CXSMILES
|
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.CN1CC[CH2:19][C:18]1=O>C1C=C2C(C=C(C([O-])=O)C=C2)=CC=1.C1C=C2C(C=C(C([O-])=O)C=C2)=CC=1.[Zn+2]>[CH:18]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:14][CH:15]=1)=[CH2:19] |f:2.3.4|
|
Name
|
|
Quantity
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650 g
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
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Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
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CN1C(CCC1)=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Zn+2]
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Control Type
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UNSPECIFIED
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Setpoint
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190 °C
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Type
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CUSTOM
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Details
|
with stirring to a 2.5 l autoclave
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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was charged
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Type
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CUSTOM
|
Details
|
flushed with nitrogen
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Type
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CUSTOM
|
Details
|
During the reaction, further acetylene
|
Type
|
CUSTOM
|
Details
|
that consumed by reaction
|
Type
|
TEMPERATURE
|
Details
|
so as to maintain a constant pressure of 20 bar
|
Type
|
TEMPERATURE
|
Details
|
After a reaction time of 12 hours the batch was cooled to 20–25° C. (room temperature)
|
Duration
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12 h
|
Type
|
DISTILLATION
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Details
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The solvent was distilled off under reduced pressure at a bridge temperature of from 70 to 80° C. with a pressure of 1 mbar (absolute)
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Type
|
ADDITION
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Details
|
310 g of Pluriol® E 600 (polyethylene glycol, trademark of BASF AG) were then added
|
Type
|
DISTILLATION
|
Details
|
the product was purified by a Sambay distillation at 1.2 mbar (absolute)
|
Type
|
CUSTOM
|
Details
|
a bridge temperature of 163° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 522 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |